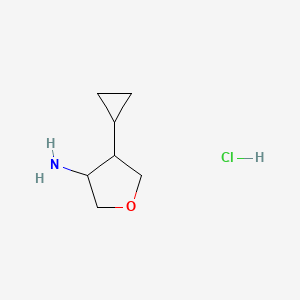![molecular formula C21H22ClN3O5 B2680070 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide CAS No. 941999-60-6](/img/structure/B2680070.png)
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H22ClN3O5 and its molecular weight is 431.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
5-HT1A Receptor Occupancy and Neuropsychiatric Applications
One significant area of research on compounds structurally related to 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide focuses on their interaction with the 5-HT1A receptor, implicated in the pathophysiology and treatment of anxiety and depression. The 5-HT1A receptor is a critical target for novel drug development, especially for treating mood disorders. Studies have utilized positron emission tomography (PET) to assess receptor occupancy by analogous compounds, revealing their potential in modulating neuropsychiatric conditions without significant side effects at specific dosage ranges (Rabiner et al., 2002).
Metabolic Pathways and Pharmacokinetics
Another research focus is the metabolism and disposition of related compounds in humans. For instance, studies on compounds like [14C]SB-649868, an orexin receptor antagonist, have detailed the metabolic pathways, highlighting extensive metabolism primarily via oxidation and subsequent rearrangement processes. These findings are crucial for understanding the pharmacokinetics and optimizing the therapeutic potential of similar compounds (Renzulli et al., 2011).
Anxiolytic Effects and Mechanism of Action
Further research has identified anxiolytic-like effects of arylpiperazine derivatives, shedding light on potential mechanisms of action involving the GABAergic and 5-HT systems. By studying new compounds' effects on anxiety-related behavior and their biochemical impacts, such research contributes to the development of novel anxiolytic agents with fewer side effects and higher efficacy (Kędzierska et al., 2019).
Sigma Receptor Imaging and Cancer Research
The application of related compounds in imaging studies, particularly sigma receptor scintigraphy, presents a novel approach to visualize primary tumors in vivo. This technique, based on the preferential binding of benzamides to sigma receptors overexpressed on cancer cells, offers a non-invasive method to assess tumor proliferation and could significantly impact the diagnosis and treatment planning for cancers, including breast cancer (Caveliers et al., 2002).
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c1-28-17-5-3-15(22)11-16(17)23-20(26)21(27)25-8-6-24(7-9-25)12-14-2-4-18-19(10-14)30-13-29-18/h2-5,10-11H,6-9,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADQISHVLHGUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2679990.png)

![3-(2,6-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679993.png)


![2-{[1-(1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679998.png)
![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2679999.png)



![1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2680007.png)
![1-allyl-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2680010.png)
